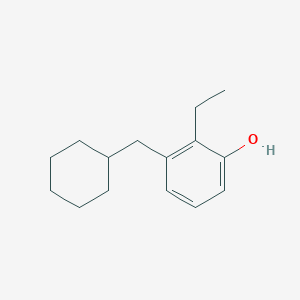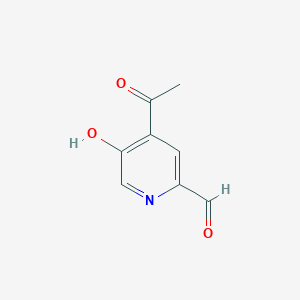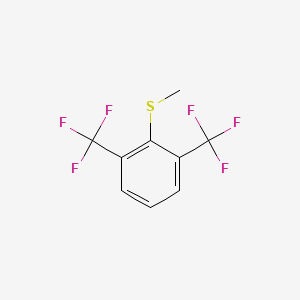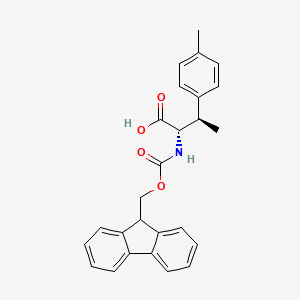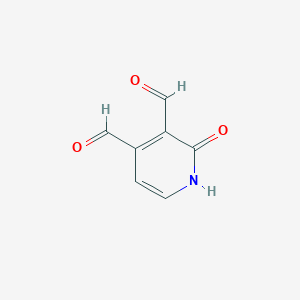
6-(4-Ethoxyphenyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Ethoxy-phenyl)-pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethoxy-phenyl group at the 6-position and an aldehyde group at the 3-position. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxy-phenyl)-pyridine-3-carbaldehyde typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-ethoxy-benzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst such as phosphorus oxychloride (POCl3) to form the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 6-(4-ethoxy-phenyl)-pyridine-3-carbaldehyde may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Ethoxy-phenyl)-pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaH, KOtBu, in aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: 6-(4-Ethoxy-phenyl)-pyridine-3-carboxylic acid.
Reduction: 6-(4-Ethoxy-phenyl)-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(4-Ethoxy-phenyl)-pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays to understand its biological activity and mechanism of action.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of 6-(4-ethoxy-phenyl)-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Methoxy-phenyl)-pyridine-3-carbaldehyde: Similar structure with a methoxy group instead of an ethoxy group.
6-(4-Hydroxy-phenyl)-pyridine-3-carbaldehyde: Similar structure with a hydroxy group instead of an ethoxy group.
6-(4-Chloro-phenyl)-pyridine-3-carbaldehyde: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
6-(4-Ethoxy-phenyl)-pyridine-3-carbaldehyde is unique due to the presence of the ethoxy group, which influences its electronic properties and reactivity. This compound’s specific substitution pattern can lead to distinct biological activities and applications compared to its analogs.
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
6-(4-ethoxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-2-17-13-6-4-12(5-7-13)14-8-3-11(10-16)9-15-14/h3-10H,2H2,1H3 |
Clé InChI |
GJFJBXNTHDVPRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


